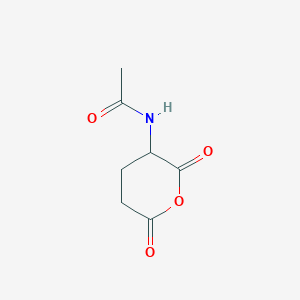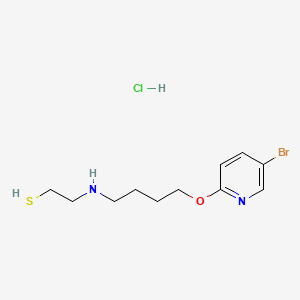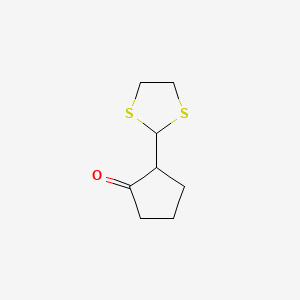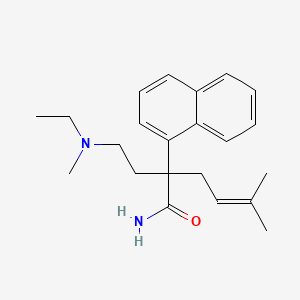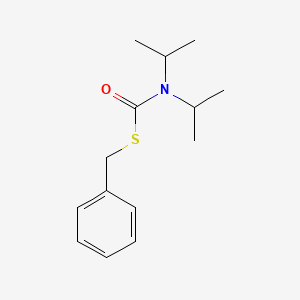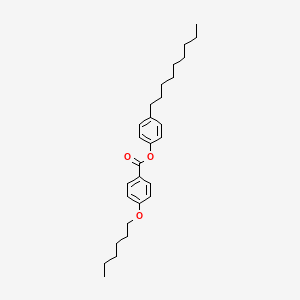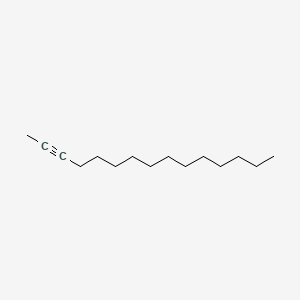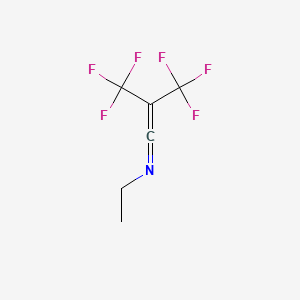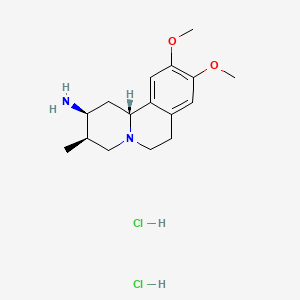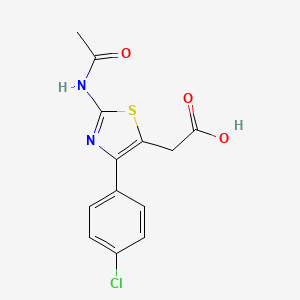![molecular formula C7H13N5S B14657759 4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione CAS No. 40016-68-0](/img/structure/B14657759.png)
4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione is a chemical compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of methylamino and isopropylamino groups attached to the triazine ring, along with a thione group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione typically involves the reaction of cyanuric chloride with methylamine and isopropylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature around 25-30°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, temperature around 0-5°C.
Substitution: Alkyl halides, acetonitrile as solvent, temperature around 50-60°C.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt biological processes in target organisms.
Mecanismo De Acción
The mechanism of action of 4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylamino)-6-chloro-1,3,5-triazine-2(5H)-thione: Similar structure but with a chlorine atom instead of an isopropylamino group.
4-(Methylamino)-6-ethylamino-1,3,5-triazine-2(5H)-thione: Similar structure but with an ethylamino group instead of an isopropylamino group.
4-(Methylamino)-6-(tert-butylamino)-1,3,5-triazine-2(5H)-thione: Similar structure but with a tert-butylamino group instead of an isopropylamino group.
Uniqueness
4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione is unique due to the specific combination of methylamino and isopropylamino groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
40016-68-0 |
|---|---|
Fórmula molecular |
C7H13N5S |
Peso molecular |
199.28 g/mol |
Nombre IUPAC |
2-(methylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H13N5S/c1-4(2)9-6-10-5(8-3)11-7(13)12-6/h4H,1-3H3,(H3,8,9,10,11,12,13) |
Clave InChI |
DEJFYIXTNMDVCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC(=S)N=C(N1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


